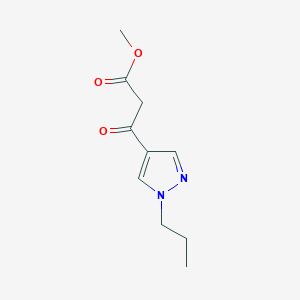

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate

Description

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate is a β-keto ester derivative featuring a pyrazole ring substituted with a propyl group at the N1 position. This compound is structurally characterized by its ketone and ester functional groups, which confer reactivity in organic synthesis, particularly in cyclization or condensation reactions.

Properties

IUPAC Name |

methyl 3-oxo-3-(1-propylpyrazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-4-12-7-8(6-11-12)9(13)5-10(14)15-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCJQJUHPJYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with a propyl group using an alkyl halide in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the propionic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate has been investigated for its potential therapeutic effects. The presence of the pyrazole moiety contributes to its biological activity, making it a candidate for various medicinal applications.

Anti-inflammatory Effects

Compounds containing pyrazole structures have also been studied for their anti-inflammatory effects. In vitro assays suggest that such compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Agricultural Applications

The compound's potential as a pesticide or herbicide is another area of interest. Pyrazole derivatives are known to affect plant growth regulators and pest management strategies.

Pesticidal Activity

Preliminary studies suggest that this compound could act as an effective pesticide. Its structure allows it to interact with specific biological pathways in pests, potentially leading to growth inhibition or mortality.

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated inhibition of Staphylococcus aureus growth in vitro |

| Study B | Anti-inflammatory | Reduced TNF-alpha levels in macrophage cultures |

| Study C | Pesticidal | Showed significant mortality rates in target insect species |

Synthetic Modifications

Further synthetic modifications could enhance the efficacy and specificity of this compound for both medicinal and agricultural applications.

Comprehensive Toxicological Studies

To ensure safety and effectiveness, comprehensive toxicological studies are necessary to evaluate the environmental impact and human safety of this compound when used as a pesticide or pharmaceutical agent.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and physicochemical properties of Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate can be compared to its benzyl-substituted analog, methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate, as well as other pyrazole-based β-keto esters. Key differences arise from the substituent at the N1 position of the pyrazole ring, which influences electronic, steric, and solubility properties.

Table 1: Comparative Analysis of Pyrazole-Based β-Keto Esters

Key Observations:

This may influence solubility in non-polar solvents and membrane permeability in biological systems. Its higher LogD (2.25) reflects greater lipophilicity compared to the propyl analog (estimated LogD lower due to reduced aromaticity) .

Acidity (pKa) :

- The benzyl analog has a calculated pKa of 10.30, attributed to the electron-withdrawing ketone group. The propyl analog’s pKa is expected to be slightly lower due to reduced resonance stabilization of the conjugate base.

Hydrogen Bonding: Both compounds lack hydrogen donors (H-Donors = 0), limiting interactions with polar targets. However, the three hydrogen acceptors (ester carbonyl, ketone, and pyrazole N) enable dipole-dipole interactions or coordination with metal catalysts .

Synthetic Utility :

- The benzyl analog’s bulkier substituent may slow reaction kinetics in nucleophilic acyl substitutions compared to the propyl variant. Conversely, the propyl group’s flexibility could favor conformational adaptability in enzyme-binding pockets (if biologically active).

Biological Activity

Methyl 3-oxo-3-(1-propyl-1H-pyrazol-4-yl)propanoate, with the molecular formula CHNO and CAS number 1229624-80-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

This compound is synthesized through various organic reactions involving pyrazole derivatives. The compound features a carbonyl group adjacent to a pyrazole ring, which is crucial for its biological activity. The synthesis typically involves the reaction of appropriate pyrazole intermediates with acylating agents to yield the desired ester.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have been reported to inhibit various cancer cell lines. Studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Anti-inflammatory Effects : Some derivatives demonstrate significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS) and cyclooxygenase (COX) .

- Antimicrobial Properties : Pyrazole derivatives have shown promising results against bacterial and fungal strains. For instance, certain compounds have been evaluated for their ability to inhibit the growth of phytopathogenic fungi .

Antitumor Activity

A study focusing on pyrazole derivatives indicated that this compound exhibited moderate cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways. The compound's structure allows it to interact with specific kinases involved in cell proliferation, making it a candidate for further development in cancer therapy.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 15 | Induction of apoptosis |

| Other Pyrazole Derivative | A549 (lung cancer) | 12 | Inhibition of cell cycle |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

| Treatment | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Methyl 3-oxo... | 60 |

| Standard Drug | 75 |

Antimicrobial Activity

The compound has also been tested against various microbial strains. Results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.